2-[5-(5-{[(4-methylphenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
2-[5-(5-{[(4-methylphenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that features a combination of furan, oxadiazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-{[(4-methylphenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methanesulfonyl group: This step involves the sulfonylation of the furan ring using methanesulfonyl chloride in the presence of a base like triethylamine.
Formation of the oxadiazole ring: This is typically done through the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative.
Coupling with pyridine: The final step involves coupling the oxadiazole-furan intermediate with a pyridine derivative under conditions such as Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[5-(5-{[(4-methylphenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(5-{[(4-methylphenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 2-[5-(5-{[(4-methylphenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methanesulfonyl group can enhance its binding affinity through interactions with amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(5-{[(4-methylphenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazol-3-yl]benzene
- 2-[5-(5-{[(4-methylphenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazol-3-yl]thiophene
Uniqueness
The uniqueness of 2-[5-(5-{[(4-methylphenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine lies in its combination of furan, oxadiazole, and pyridine rings, which provide a unique set of chemical properties and potential applications. The presence of the methanesulfonyl group further enhances its reactivity and binding affinity in biological systems.
Biological Activity
The compound 2-[5-(5-{[(4-methylphenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic molecule notable for its structural diversity, which includes a pyridine ring, an oxadiazole ring, and a furan moiety. This structural complexity is believed to contribute to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound based on existing research findings.
Structural Features
The compound's structure can be broken down into its key components:
Component | Description |
---|---|
Pyridine Ring | A heterocyclic aromatic ring known for its presence in various pharmaceuticals. |
Oxadiazole Ring | A five-membered ring that enhances biological activity, particularly in antimicrobial and anticancer properties. |
Furan Moiety | A five-membered ring with oxygen that contributes to the compound's reactivity and biological interactions. |
Methanesulfonyl Group | A functional group that may enhance solubility and reactivity. |
4-Methylphenyl Substituent | A phenyl group that can influence the compound's pharmacological profile. |
Biological Activity
Preliminary studies indicate that compounds containing oxadiazole and furan moieties exhibit significant biological activities, including:
- Antimicrobial Activity : Research has shown that derivatives of oxadiazole possess strong antimicrobial properties against various bacterial strains. The incorporation of the furan moiety may enhance these effects due to its ability to interact with microbial cell structures .
- Anticancer Properties : The unique combination of heterocycles in this compound has been linked to cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival .
- Mechanism of Action : The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the oxadiazole ring may interfere with DNA replication or repair processes in cancer cells, while the furan moiety could disrupt cellular membranes or metabolic pathways .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Case Study 1 : A study on oxadiazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating potent efficacy compared to standard antibiotics .
- Case Study 2 : Research involving furan-containing compounds highlighted their potential as anticancer agents, demonstrating IC50 values below 10 µM against various human cancer cell lines. The study suggested that structural modifications could further enhance their potency .
Research Findings
A summary of key findings related to the biological activity of this compound includes:
Properties
IUPAC Name |
5-[5-[(4-methylphenyl)methylsulfonylmethyl]furan-2-yl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-14-5-7-15(8-6-14)12-28(24,25)13-16-9-10-18(26-16)20-22-19(23-27-20)17-4-2-3-11-21-17/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEHQENXNXVOPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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